

Head-to-Head Comparison of SRK-181 with other Immunotherapy Agents

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A Guide for Researchers, Scientists, and Drug Development Professionals

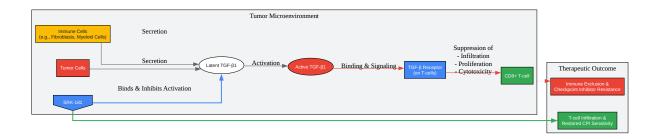
In the rapidly evolving landscape of cancer immunotherapy, overcoming resistance to checkpoint inhibitors is a critical challenge. SRK-181, a selective inhibitor of latent transforming growth factor-beta 1 (TGF-β1), has emerged as a promising agent designed to restore sensitivity to anti-PD-1/PD-L1 therapies. This guide provides an objective, data-driven comparison of SRK-181 with other immunotherapeutic agents that have been investigated to address checkpoint inhibitor resistance. The comparison is based on publicly available preclinical and clinical data.

SRK-181: A Selective TGF-\(\beta\)1 Inhibitor

SRK-181 is a fully human monoclonal antibody that selectively binds to and inhibits the activation of latent TGF- β 1.[1][2] The rationale behind this approach is that TGF- β 1 is a key cytokine that promotes an immunosuppressive tumor microenvironment, thereby contributing to primary resistance to checkpoint inhibitors. By specifically targeting the latent form of TGF- β 1, SRK-181 aims to remodel the tumor microenvironment, enhance anti-tumor immunity, and synergize with checkpoint blockade.[1] A key differentiator of SRK-181 is its high selectivity for the TGF- β 1 isoform, which is intended to provide a wider therapeutic window and avoid toxicities associated with non-selective TGF- β 1 inhibition.[1][2]

Mechanism of Action of SRK-181





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Caption: Mechanism of action of SRK-181 in the tumor microenvironment.

Preclinical and Clinical Development of SRK-181

SRK-181 is being evaluated in the Phase 1 DRAGON trial (NCT04291079) as a monotherapy and in combination with anti-PD-(L)1 agents in patients with locally advanced or metastatic solid tumors that have shown resistance to checkpoint inhibitors.

Head-to-Head Comparison

The following sections provide a comparative overview of SRK-181 with other immunotherapeutic agents investigated for overcoming checkpoint inhibitor resistance. It is important to note that the data presented are from separate clinical trials and not from direct head-to-head studies. Therefore, cross-trial comparisons should be interpreted with caution due to potential differences in study design, patient populations, and prior therapies.

Agents Targeting the TGF-β Pathway



TGF- β has been a key target for overcoming immunotherapy resistance. Besides SRK-181, other agents targeting this pathway include bintrafusp alfa and galunisertib.

Feature	SRK-181	Bintrafusp Alfa (M7824)	Galunisertib
Mechanism of Action	Selective inhibitor of latent TGF-β1 activation	Bifunctional fusion protein: anti-PD-L1 antibody linked to a TGF-β trap (sequesters TGF-β1, -β2, -β3)	Small molecule inhibitor of TGF-β receptor I (TGFβRI) kinase
Target	Latent TGF-β1	PD-L1 and active TGF-β isoforms 1, 2, and 3	TGF-β Receptor I
Development Status	Phase 1 (DRAGON trial ongoing)	Development largely discontinued after failing to meet endpoints in pivotal trials	Investigated in Phase 1/2 trials, further development uncertain



Agent	Trial	Tumor Type(s)	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median Progressio n-Free Survival (PFS)
SRK-181 + Pembrolizum ab	DRAGON (Phase 1)	ccRCC	21.4%	57%	Not Reported
Bintrafusp Alfa	Phase 1 Expansion Cohort	NSCLC (refractory/re sistant to anti-PD-(L)1)	4.8%[3][4]	Not Reported	Not Reported
Galunisertib + Nivolumab	Phase 1b/2	NSCLC (IO- naïve, post- platinum)	24%[5][6][7] [8]	40% (PR+SD)[5] [6][7][8]	5.26 months[5][6] [7][8]

Agent	Grade ≥3 TRAEs	Most Common TRAEs (any grade)
SRK-181 + Pembrolizumab	Not extensively detailed, but generally well-tolerated. One Grade 4 dermatitis exfoliative generalized reported.	Rash, pruritus, fatigue, diarrhea
Bintrafusp Alfa	22.9% (in NSCLC cohort)[3][4]	Asthenia, fatigue, eczema, pruritus[3][4]
Galunisertib + Nivolumab	No Grade 4 or 5 TRAEs reported in the Phase 2 NSCLC cohort.	Pruritus (36%), fatigue (32%), decreased appetite (28%)[5][6] [7][8]

Agents with Other Mechanisms of Action

Other strategies to overcome checkpoint inhibitor resistance involve targeting different pathways, such as angiogenesis (VEGF) and metabolic pathways (IDO1).



Feature	Lenvatinib + Pembrolizumab	Cabozantinib	Epacadostat + Pembrolizumab
Mechanism of Action	Multi-kinase inhibitor (including VEGFR1-3, FGFR1-4, PDGFRα, RET, and KIT) + Anti- PD-1 antibody	Multi-kinase inhibitor (including MET, VEGFR2, and AXL)	IDO1 inhibitor + Anti- PD-1 antibody
Target	Multiple tyrosine kinases + PD-1	Multiple tyrosine kinases	Indoleamine 2,3- dioxygenase 1 (IDO1) + PD-1
Development Status	Approved for certain cancers, including advanced RCC	Approved for certain cancers, including advanced RCC	Development halted after failing to meet primary endpoint in Phase 3 melanoma trial



Agent	Trial	Tumor Type(s)	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median Progressio n-Free Survival (PFS)
Lenvatinib + Pembrolizum ab	Phase 2 (NCT025010 96)	ccRCC (progressed on prior PD- 1/L1)	52.9%[9]	Not explicitly reported, but majority experienced tumor shrinkage[9]	10.8 months (by RECIST v1.1)[9]
Lenvatinib + Pembrolizum ab	LEAP-004 (Phase 2)	Melanoma (progressed on prior PD- 1/L1)	21.4%[10][11] [12][13]	66.0%[10][11] [12][13]	4.2 months[10] [11][12][13]
Cabozantinib	Retrospective Analysis	ccRCC (progressed on ICB)	36%[14]	79% (ORR+SD) [14]	6.5 months (Time to Treatment Failure)[14]
Epacadostat + Pembrolizum ab	ECHO- 301/KEYNOT E-252 (Phase 3)	Melanoma	No significant improvement over pembrolizum ab alone[15] [16][17][18]	No significant improvement	No significant improvement (Median PFS ~4.7 months)

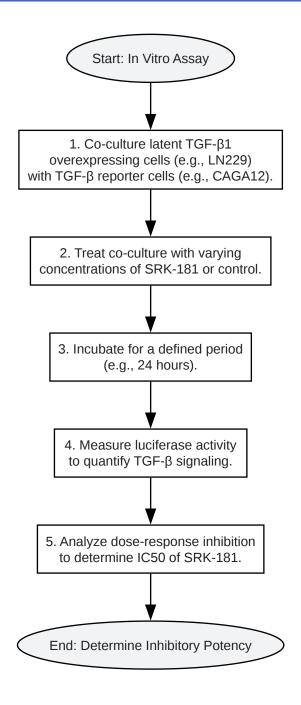


Agent	Grade ≥3 TRAEs	Most Common TRAEs (any grade)
Lenvatinib + Pembrolizumab	45.6% (in LEAP-004)[10][11] [12][13]	Hypertension, diarrhea, fatigue, decreased appetite, nausea
Cabozantinib	Dose reductions common due to AEs	Fatigue, palmar-plantar erythrodysesthesia, diarrhea[14]
Epacadostat + Pembrolizumab	10% (serious TRAEs)[16]	Lipase increase[16]

Experimental Protocols SRK-181: Key Experiment Methodologies

A common method to assess the inhibitory activity of SRK-181 involves co-culturing cells that overexpress latent TGF- β 1 with reporter cells that express a luciferase gene under the control of a TGF- β -responsive promoter.





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Caption: Workflow for in vitro assessment of SRK-181 activity.

To evaluate the in vivo efficacy of SRK-181 in overcoming resistance to checkpoint inhibitors, syngeneic mouse tumor models that are refractory to anti-PD-1 therapy are often used.

 Animal Models: Mice (e.g., C57BL/6) are implanted with tumor cells (e.g., bladder, melanoma, or breast cancer cell lines) that are known to be resistant to anti-PD-1 therapy.[1]



- Treatment Groups: Once tumors are established, mice are randomized into treatment groups, which typically include:
 - Vehicle control
 - SRK-181-mlgG1 (murine version of SRK-181) alone
 - Anti-PD-1 antibody alone
 - SRK-181-mlgG1 in combination with an anti-PD-1 antibody
- Efficacy Assessment: Tumor growth is monitored over time by measuring tumor volume.
 Survival is also a key endpoint.
- Pharmacodynamic Assessment: At the end of the study, tumors may be harvested for analysis of the tumor microenvironment, including immunohistochemistry or flow cytometry to quantify the infiltration of CD8+ T-cells and other immune cell populations.

This is a multi-center, open-label, dose-escalation (Part A) and dose-expansion (Part B) study.

- Patient Population: Patients with locally advanced or metastatic solid tumors who have demonstrated primary resistance to anti-PD-(L)1 therapy.
- Study Design:
 - Part A1: SRK-181 monotherapy dose escalation.
 - Part A2: SRK-181 in combination with an approved anti-PD-(L)1 agent dose escalation.
 - Part B: Dose expansion of SRK-181 in combination with an anti-PD-(L)1 agent in specific tumor cohorts (e.g., ccRCC, melanoma, HNSCC, urothelial carcinoma).
- Primary Endpoints: Safety and tolerability, determination of the maximum tolerated dose and recommended Phase 2 dose.
- Secondary and Exploratory Endpoints: Pharmacokinetics, anti-drug antibodies, objective response rate, duration of response, and biomarker analyses.



Summary and Conclusion

SRK-181 represents a targeted approach to overcoming checkpoint inhibitor resistance by selectively inhibiting the activation of latent TGF- β 1. Preclinical data support its mechanism of action, and early clinical data from the DRAGON trial show promising anti-tumor activity in combination with pembrolizumab in heavily pretreated, anti-PD-1 resistant patient populations, particularly in clear cell renal cell carcinoma.

When compared to other agents aimed at reversing checkpoint inhibitor resistance, SRK-181's selective targeting of TGF- β 1 is a key differentiating feature, potentially offering a more favorable safety profile than non-selective TGF- β inhibitors. Bifunctional agents like bintrafusp alfa, which simultaneously target PD-L1 and TGF- β , have faced challenges in demonstrating superiority over single-agent checkpoint inhibitors in pivotal trials. Agents with different mechanisms, such as the multi-kinase inhibitors lenvatinib and cabozantinib, have shown significant efficacy in combination with checkpoint inhibitors in the anti-PD-1 resistant setting, particularly in ccRCC, and are now established treatment options. Conversely, the IDO1 inhibitor epacadostat failed to show a benefit when added to pembrolizumab in a large Phase 3 trial in melanoma, highlighting the challenges in targeting metabolic pathways to overcome resistance.

The field of immunotherapy for checkpoint inhibitor-resistant cancers is dynamic, with multiple strategies being explored. The ongoing clinical development of SRK-181 will be crucial in defining its role in the treatment armamentarium. Future randomized controlled trials will be necessary to definitively establish the clinical benefit of SRK-181 in combination with checkpoint inhibitors compared to other available therapies. Researchers and drug development professionals should continue to monitor the evolving data from the DRAGON trial and other studies in this space to inform future research and clinical trial design.

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Validation & Comparative





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